4-Fluoro-1-methyl-1H-indazole
Overview
Description
4-Fluoro-1-methyl-1H-indazole is a fluorinated indazole heterocyclic aromatic compound . It consists of a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring . It has a molecular weight of 150.16 .
Synthesis Analysis
Indazole derivatives have been synthesized using various methods. Some strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds . 4-Fluoro-1H-indazole can be further functionalized via nucleophilic aromatic substitution reactions .Molecular Structure Analysis
Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Chemical Reactions Analysis
The synthesis of indazoles involves various chemical reactions. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
4-Fluoro-1-methyl-1H-indazole has a molecular weight of 150.16 . It is a solid at room temperature .Scientific Research Applications
Fluorination Effects on Pharmacological Properties
A study explored the impact of fluorination on the pharmacological properties of α2-adrenoceptor agonists, focusing on compounds related to 4-Fluoro-1-methyl-1H-indazole. It was found that introducing fluorine to the indazole ring altered both binding affinity and selectivity. Some fluorinated derivatives demonstrated significant hypotensive and bradycardic activities, highlighting their potential in cardiovascular research (Wasilewska et al., 2014).
Inhibition of Lactoperoxidase (LPO)
Research on the inhibitory effects of various indazoles, including 4-fluoro-1H-indazole, on Lactoperoxidase (LPO) revealed that these compounds have strong inhibitory effects. This is relevant for understanding antimicrobial enzyme activities and could impact industries ranging from cosmetics to agriculture (Köksal & Alım, 2018).
Synthetic Applications and Chemical Transformations
Studies in indazole series, including reactions with 4-fluoronitrobenzene, provided insights into chemical transformations involving 4-Fluoro-1-methyl-1H-indazole. This has implications for synthetic chemistry, especially in the development of new compounds and understanding reaction mechanisms (Gale & Wilshire, 1973).
Antitumor Activity
Research into the synthesis and structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, derived from 4-fluoro-1H-indazole, demonstrated its potential in inhibiting the proliferation of certain cancer cell lines. This suggests applications in cancer research and drug development (Hao et al., 2017).
Molecular Docking Studies
Molecular docking studies of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole highlight its significance in medicinal chemistry. Such studies are crucial for drug design and understanding molecular interactions (Balaraju et al., 2019).
Antioxidant Properties
A study on the synthesis and characterization of tetrahydroindazoles, including 4-fluoro-1H-indazole derivatives, evaluated their antioxidant activities. This research contributes to understanding the potential health benefits and applications of these compounds (Polo et al., 2016).
Crystal Structure Analysis
The crystal structure analysis of various fluorinated indazoles, including 4-fluoro-1H-indazole, provides insights into their molecular structure and potential interactions. This information is valuable for designing new materials and drugs (Teichert et al., 2007).
properties
IUPAC Name |
4-fluoro-1-methylindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-11-8-4-2-3-7(9)6(8)5-10-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBZCBOBAXOMTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671989 | |
Record name | 4-Fluoro-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1-methyl-1H-indazole | |
CAS RN |
1092961-07-3 | |
Record name | 4-Fluoro-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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